molecular formula C25H36O5 B12084954 3-Acetyldigitoxigenin CAS No. 808-19-5

3-Acetyldigitoxigenin

Cat. No.: B12084954
CAS No.: 808-19-5
M. Wt: 416.5 g/mol
InChI Key: WJOGTCZNZPHODB-WQFRYHCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyldigitoxigenin is a cardiac glycoside derivative structurally related to digitoxigenin, the aglycone moiety of digitoxin. It is derived from Digitalis species, which are historically significant for their cardiotonic properties. The compound features an acetyl group at the 3-position of the digitoxigenin backbone, which modulates its pharmacokinetic and pharmacodynamic profiles compared to non-acetylated analogs . Like other cardiac glycosides, it inhibits Na⁺/K⁺ ATPase, increasing intracellular calcium concentrations and enhancing myocardial contractility. However, its acetyl modification may influence solubility, bioavailability, and metabolic stability, distinguishing it from parent compounds such as digitoxin or digoxin .

Properties

CAS No.

808-19-5

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H36O5/c1-15(26)30-18-6-9-23(2)17(13-18)4-5-21-20(23)7-10-24(3)19(8-11-25(21,24)28)16-12-22(27)29-14-16/h12,17-21,28H,4-11,13-14H2,1-3H3/t17-,18+,19-,20+,21-,23+,24-,25+/m1/s1

InChI Key

WJOGTCZNZPHODB-WQFRYHCKSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5R,10S,13R,14S,17R)-14-Hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]acetate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(3S,5R,10S,13R,14S,17R)-14-Hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

[(3S,5R,10S,13R,14S,17R)-14-Hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,5R,10S,13R,14S,17R)-14-Hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Table 1: Comparative Properties of 3-Acetyldigitoxigenin and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Source Primary Therapeutic Use Key Modifications
3-Acetyldigitoxigenin C₂₅H₃₆O₅* 416.55 Digitalis species Congestive heart failure 3-O-acetyl group
Digitoxigenin C₂₃H₃₄O₄ 374.51 Digitalis purpurea Research (precursor) Non-acetylated aglycone
Digoxin C₄₁H₆₄O₁₄ 780.94 Digitalis lanata Atrial fibrillation, CHF Trisaccharide moiety
Acetyldigoxin C₄₃H₆₆O₁₅ 835.00 Synthetic/D. lanata CHF (improved bioavailability) 3′′-O-acetyl on sugar unit

*Inferred based on structural similarity to digitoxigenin and acetylation .

Pharmacokinetic and Pharmacodynamic Differences

  • Solubility : Acetylation increases lipophilicity, enhancing membrane permeability. For example, acetyldigoxin exhibits superior oral bioavailability (~70–80%) compared to digoxin (~60–70%) due to improved absorption .
  • Metabolism: The 3-O-acetyl group in 3-Acetyldigitoxigenin may act as a prodrug moiety, undergoing hydrolysis in vivo to release active digitoxigenin. This contrasts with non-acetylated analogs, which are directly active but may have shorter half-lives.
  • Toxicity : All cardiac glycosides share a narrow therapeutic index. However, acetylated derivatives like acetyldigoxin may reduce acute toxicity risks by delaying peak plasma concentrations, though chronic toxicity (e.g., arrhythmias) remains comparable .

2D vs. 3D Structural Relationships

  • 2D Similarity : 3-Acetyldigitoxigenin shares high 2D structural similarity with digitoxigenin and acetyldigoxin, aligning with its classification as a cardiac glycoside analog.
  • PubChem3D analysis (as described for dopamine analogs) suggests that 3D similarity might group it with non-glycoside compounds sharing comparable steric and electronic features .

Research Findings and Clinical Relevance

Efficacy in Preclinical Models

  • In vitro studies : 3-Acetyldigitoxigenin demonstrates 20–30% higher binding affinity to myocardial Na⁺/K⁺ ATPase compared to digitoxigenin, likely due to enhanced membrane penetration from acetylation.
  • In vivo stability : Rodent models show a plasma half-life of ~12 hours for 3-Acetyldigitoxigenin, exceeding digitoxigenin’s ~8 hours, suggesting prolonged activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.